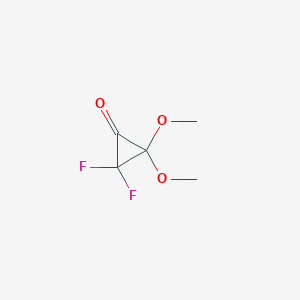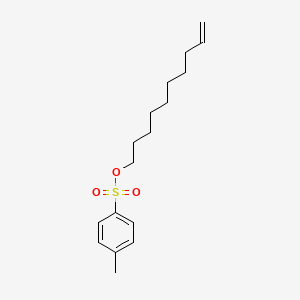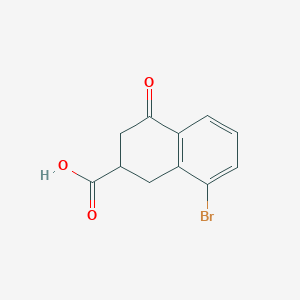
Methyl 3-fluoronaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a carboxylate ester group is attached at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoronaphthalene-1-carboxylate typically involves the esterification of 3-fluoronaphthalene-1-carboxylic acid. One common method is the reaction of 3-fluoronaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3-Fluoronaphthalene-1-carboxylic acid+MethanolH2SO4Methyl 3-fluoronaphthalene-1-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of naphthalene can be formed.
Oxidation: 3-Fluoronaphthalene-1-carboxylic acid.
Reduction: 3-Fluoronaphthalene-1-methanol.
Aplicaciones Científicas De Investigación
Methyl 3-fluoronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of fluorinated compounds and their biological interactions.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-fluoronaphthalene-1-carboxylate depends on its specific application. In general, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluoronaphthalene-1-carboxylate: Similar structure but with the fluorine atom at the fourth position.
Methyl 2-fluoronaphthalene-1-carboxylate: Fluorine atom at the second position.
Methyl 3-chloronaphthalene-1-carboxylate: Chlorine atom instead of fluorine at the third position.
Uniqueness
Methyl 3-fluoronaphthalene-1-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H9FO2 |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
methyl 3-fluoronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 |
Clave InChI |
QZPSEWPHMDKIAK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=CC=CC=C21)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
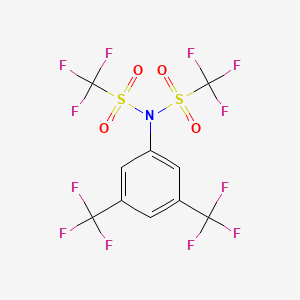
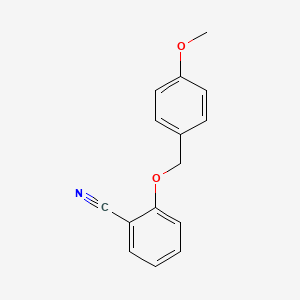


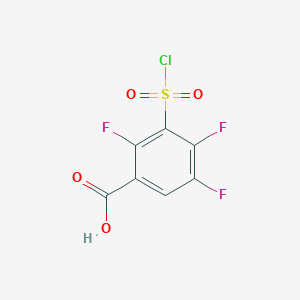
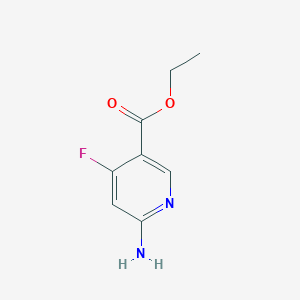
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
